NaV1.7 vs. NaV1.5 Isoform Selectivity: A >333-Fold Window Measured Under Identical Patch Clamp Conditions
In automated patch clamp assays performed on HEK cells expressing human NaV isoforms, the target compound demonstrated an IC50 of 30 nM against NaV1.7 and an IC50 > 10,000 nM against the cardiac NaV1.5 channel [1]. This yields a calculated selectivity ratio exceeding 333-fold. Such a window is critical for analgesic programs where NaV1.5 blockade is a known driver of cardiac liability. Many pyridyl-piperidine analogs disclosed in the Merck patent portfolio were optimized for Wnt pathway inhibition rather than sodium channel pharmacology and lack reported NaV isoform selectivity data [2], making direct cross-class comparison infeasible.
| Evidence Dimension | NaV1.7 vs. NaV1.5 isoform selectivity |
|---|---|
| Target Compound Data | NaV1.7 IC50 = 30 nM; NaV1.5 IC50 > 10,000 nM |
| Comparator Or Baseline | Within-compound selectivity (NaV1.7 vs. NaV1.5); no NaV selectivity data available for closest pyridyl-piperidine Wnt inhibitor analogs disclosed in WO/2015/144290 |
| Quantified Difference | >333-fold selectivity for NaV1.7 over NaV1.5 |
| Conditions | Automated patch clamp; human NaV1.7 and NaV1.5 expressed in HEK cells; half inactivation potential measured at -120 mV holding potential |
Why This Matters
The >333-fold selectivity window is the single most critical procurement criterion for programs targeting peripheral pain indications, as it defines the therapeutic index separating on-target analgesia from cardiac sodium channel toxicity.
- [1] BindingDB. BDBM50257165 (CHEMBL2324391). Affinity data for NaV1.7 (IC50 = 30 nM), NaV1.5 (IC50 > 10,000 nM). http://bdb8.ucsd.edu. View Source
- [2] Schiemann K, Stieber F, Calderini M, et al. Pyridyl piperidines. WIPO Patent Application WO/2015/144290, published October 1, 2015. Assignee: Merck Patent GmbH & Cancer Research Technology Ltd. View Source
